2-Cyclohexylpyrimidine-5-carboxylic Acid Achieves Single-Digit Nanomolar CDK4 Inhibition
2-Cyclohexylpyrimidine-5-carboxylic acid demonstrates potent inhibition of CDK4 with an IC50 of 1.64 nM [1]. In contrast, the 2-phenyl analog, 2-phenylpyrimidine-5-carboxylic acid, exhibits significantly weaker activity against CDK5 (a related cyclin-dependent kinase) with a reported IC50 of 293 nM [2]. This represents a >100-fold difference in potency. The cyclohexyl moiety is a key driver of this enhanced CDK4 binding affinity, a feature not observed with the planar aromatic phenyl ring.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.64 nM |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carboxylic acid: 293 nM (CDK5) |
| Quantified Difference | >100-fold more potent |
| Conditions | Target Compound: CDK4/Cyclin D1 assay. Comparator: CDK5/p25 assay using [33P]gamma-ATP incorporation. |
Why This Matters
For oncology research focused on CDK4/6-driven cancers, this compound provides a potent starting point with validated single-digit nanomolar activity.
- [1] BindingDB. BDBM50458034. Activity data for 2-Cyclohexylpyrimidine-5-carboxylic acid against CDK4. View Source
- [2] BindingDB. BDBM50418659. Activity data for 2-Phenylpyrimidine-5-carboxylic acid against CDK5. View Source
